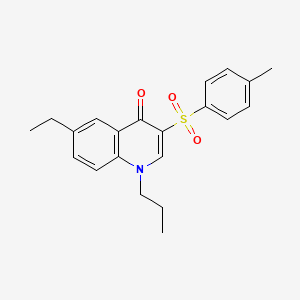

![molecular formula C18H13BrN2OS B2700646 4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 377057-36-8](/img/structure/B2700646.png)

4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

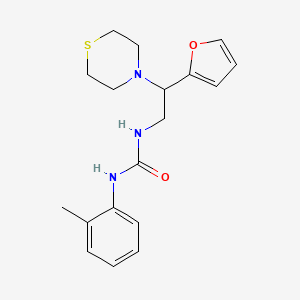

The compound “4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide” is a complex organic molecule that contains a naphtho[1,2-d][1,3]thiazol-2-yl moiety, a bromophenyl group, and a benzamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, naphtho[1,2-b]benzofuran derivatives can be synthesized through the photochemical reaction of 2,3-disubstituted benzofurans .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphtho[1,2-d][1,3]thiazol-2-yl ring system, a bromophenyl group, and a benzamide group .Applications De Recherche Scientifique

Antimicrobial and Anti-proliferative Activities

Research has demonstrated that thiazole derivatives exhibit significant biological properties, including antimicrobial and antiproliferative activities. For example, synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety have shown interesting antimicrobial properties and promising anti-proliferative agent capabilities against HCT-116 cancer cells due to notable inhibitory effects (Mansour et al., 2020).

Plant Growth Regulation

Thiazole compounds have also been explored for their potential as plant growth regulators. The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid derivatives, required for testing as potential plant growth regulators, underscores the versatility of thiazole compounds in scientific research (Teitei, 1980).

Organic Synthesis and Catalysis

Thiazole compounds play a role in organic synthesis and catalysis. For instance, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides offers a cleaner, more efficient, and faster method for synthesizing title compounds, highlighting the importance of thiazoles in synthetic chemistry (Saeed, 2009).

Photodynamic Therapy for Cancer Treatment

Thiazole derivatives have been investigated for their potential in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antifungal Activity

Thiazole compounds have shown efficacy as antifungal agents. For example, naphthothiazoles derived from Lawsone (Lawsonia inermis) exhibited significant fungicidal activity against pathogens such as Fusarium oxysporum and Curvularia lunata, demonstrating the potential of thiazole compounds in addressing fungal infections (Brahmeshwari et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

4-bromo-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-6,8-9H,7,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFEXFXXHBEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2700564.png)

![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)